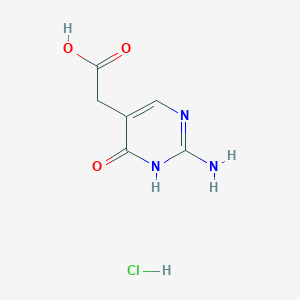

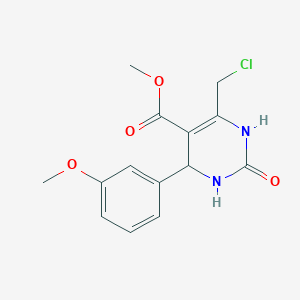

![molecular formula C12H12FN3OS B2607768 7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034378-05-5](/img/structure/B2607768.png)

7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazol moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is known to have strong aromaticity, which is responsible for providing low toxicity and great in vivo stability .科学的研究の応用

Organocatalytic Asymmetric Mannich Reactions

Organocatalytic asymmetric Mannich reactions involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines have been developed to afford seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters. These reactions show significant applicability in medicinal chemistry due to the importance of the dibenzo[b,f][1,4]oxazepine scaffolds as pharmacophores. The process demonstrates excellent yields, diastereo- and enantioselectivities, highlighting its potential in the synthesis of complex molecular structures with significant pharmacological properties (Bing Li, Ye Lin, D. Du, 2019).

Synthesis and Characterization

The synthesis and characterization of compounds containing the tetrahydrobenzo[f][1,4]oxazepine core are crucial for the development of kinase inhibitors, including mTOR inhibitors. The scalable synthesis process for such compounds has been reported, providing a foundation for the preparation of chemically rich, distinct fragments that are essential for the development of potent pharmaceuticals. This research underlines the importance of the tetrahydrobenzo[f][1,4]oxazepine core in the synthesis of complex molecules with potential therapeutic applications (S. Naganathan, D. Andersen, N. Andersen, S. Lau, A. Lohse, M. Sorensen, 2015).

作用機序

Target of Action

Thiadiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Oxazepines, on the other hand, are a class of compounds that have been studied for their potential neuroprotective effects .

Mode of Action

Oxazepines may exert their effects by modulating the activity of certain neurotransmitter systems .

Biochemical Pathways

Thiadiazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Based on the biological activities of thiadiazole derivatives, it can be speculated that this compound may have a wide range of effects at the molecular and cellular level .

生化学分析

Biochemical Properties

7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiadiazole ring is known for its ability to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the fluorine atom in the compound can form strong hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity . These interactions can modulate the activity of enzymes and proteins, leading to changes in cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by modulating the PI3K/Akt signaling pathway . Additionally, it can alter gene expression profiles related to apoptosis and cell cycle regulation, leading to increased cell death in tumor cells . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of energy substrates for cell growth and division .

特性

IUPAC Name |

7-fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-3,5-dihydro-2H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS/c1-8-14-12(18-15-8)16-4-5-17-11-3-2-10(13)6-9(11)7-16/h2-3,6H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTGNAJOHAUKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCOC3=C(C2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

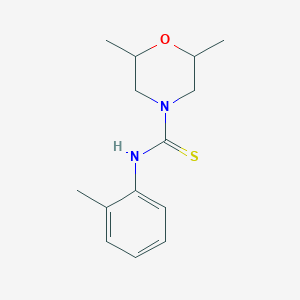

![5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2607685.png)

![N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2607688.png)

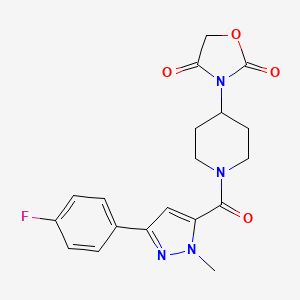

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B2607690.png)

![7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2607692.png)

![3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2607693.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2607697.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2607703.png)

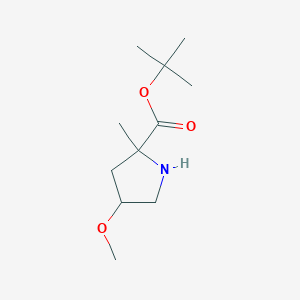

![(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2607707.png)